molecular formula C12H12N2O3S2 B2932365 Ethyl 2-(2-(thiophene-3-carboxamido)thiazol-4-yl)acetate CAS No. 938532-91-3

Ethyl 2-(2-(thiophene-3-carboxamido)thiazol-4-yl)acetate

Cat. No.: B2932365
CAS No.: 938532-91-3
M. Wt: 296.36
InChI Key: ZTZUOWKJALMJSK-UHFFFAOYSA-N
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Description

Ethyl 2-(2-(thiophene-3-carboxamido)thiazol-4-yl)acetate is a complex organic compound that features both thiophene and thiazole rings. These heterocyclic structures are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s unique structure allows it to participate in various chemical reactions, making it a valuable subject of study in synthetic organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-(thiophene-3-carboxamido)thiazol-4-yl)acetate typically involves the formation of the thiophene and thiazole rings followed by their coupling. One common method starts with the Gewald reaction, which synthesizes 2-aminothiophenes from α-cyanoesters and elemental sulfur . The aminothiophene is then reacted with thiazole derivatives under specific conditions to form the desired compound. The reaction conditions often involve the use of solvents like ethanol and catalysts such as triethylamine to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that ensure high yield and purity. The use of automated reactors and continuous flow systems can optimize reaction conditions, reduce reaction times, and improve overall efficiency. Purification steps such as recrystallization and chromatography are essential to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-(thiophene-3-carboxamido)thiazol-4-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides, while nucleophilic substitution can introduce various functional groups onto the thiazole ring .

Mechanism of Action

The mechanism of action of Ethyl 2-(2-(thiophene-3-carboxamido)thiazol-4-yl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent . The exact pathways and molecular targets depend on the specific biological context and the structure of the compound .

Properties

IUPAC Name

ethyl 2-[2-(thiophene-3-carbonylamino)-1,3-thiazol-4-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3S2/c1-2-17-10(15)5-9-7-19-12(13-9)14-11(16)8-3-4-18-6-8/h3-4,6-7H,2,5H2,1H3,(H,13,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTZUOWKJALMJSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)C2=CSC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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